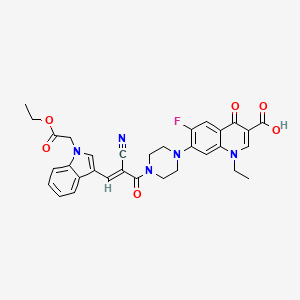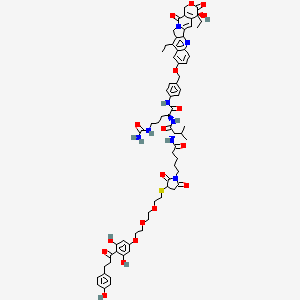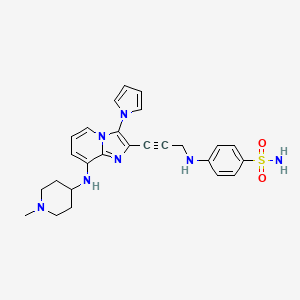
2,3-Pentanedione-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanedione-d3, also known as acetyl propionyl, is an organic compound widely used in various industries. It is a diketone, meaning it contains two ketone groups. This compound is known for its rich buttery taste and is commonly used as a flavoring agent in the food and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2,3-pentanedione-d3:
Oxidation of 3-hydroxy-2-pentanone and 2-hydroxy-3-pentanone: This method involves adding one or both of these compounds into water and introducing ozone at temperatures between 3-20°C.
Condensation of bio-derived lactic acid: This green route involves the vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide (ZrO2) at 325°C, achieving high selectivity and conversion rates.
Industrial Production Methods
Industrial production methods often involve the use of phase transfer catalysts or ozonation reactions. These methods are designed to maximize yield and selectivity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pentanedione-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Ozone, acetic acid as a co-catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
Wissenschaftliche Forschungsanwendungen
2,3-Pentanedione-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-pentanedione-d3 involves its interaction with various molecular targets and pathways. For example, it is involved in the biosynthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine by Bacillus subtilis. These compounds are produced from l-threonine and d-glucose, with this compound acting as an intermediate .
Vergleich Mit ähnlichen Verbindungen
2,3-Pentanedione-d3 is similar to other diketones such as diacetyl and acetoin. it is unique in its specific applications and properties:
Diacetyl: Known for its buttery flavor but has been associated with respiratory issues.
Acetoin: Used in food flavoring but has a different chemical structure and properties.
List of Similar Compounds
- Diacetyl
- Acetoin
- 2,3-Butanedione
This compound stands out due to its high selectivity and efficiency in various chemical reactions and its wide range of applications in different fields.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
103.13 g/mol |
IUPAC-Name |
5,5,5-trideuteriopentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i1D3 |
InChI-Schlüssel |
TZMFJUDUGYTVRY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)C(=O)C |
Kanonische SMILES |
CCC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


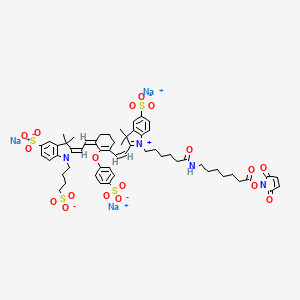
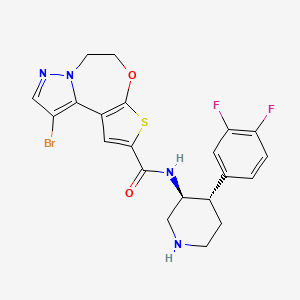
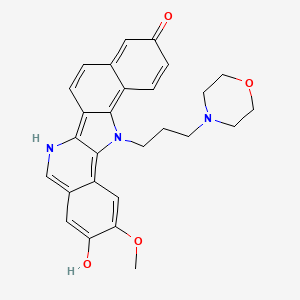
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
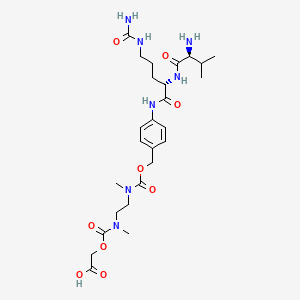
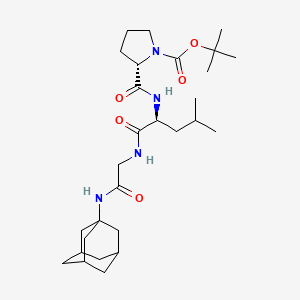
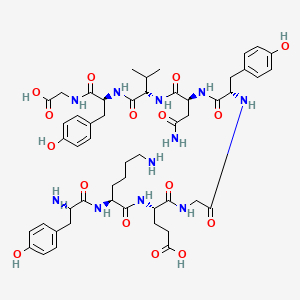
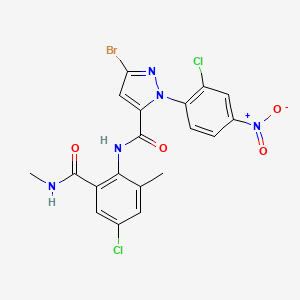
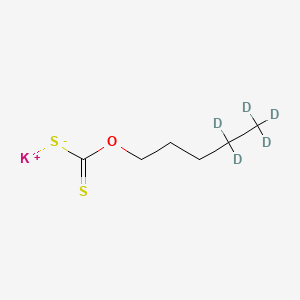
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
